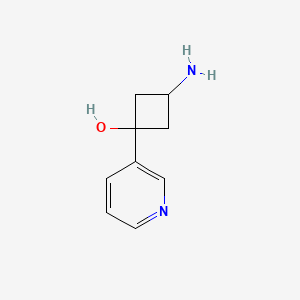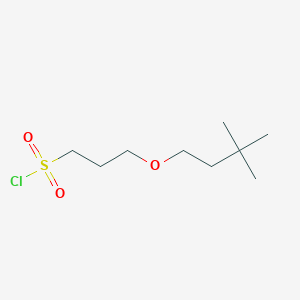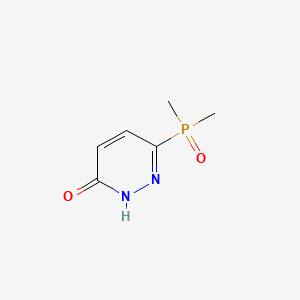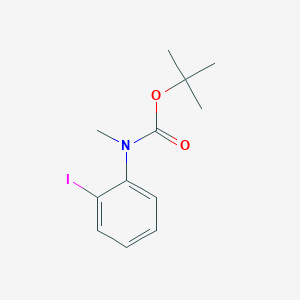![molecular formula C8H6BrF B13484140 [(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
[(Z)-2-bromo-2-fluoroethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-2-bromo-2-fluoroethenyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-2-bromo-2-fluoroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the bromofluorination of styrene using bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride in solvents like carbon tetrachloride or chloroform.
Oxidation: Potassium permanganate or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
[(Z)-2-bromo-2-fluoroethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Addition Reactions: The double bond in the ethenyl group reacts with electrophiles, leading to the formation of addition products.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new chemical species.
Comparación Con Compuestos Similares
[(Z)-2-bromo-2-fluoroethenyl]benzene can be compared with other halogenated ethenylbenzene derivatives:
[(Z)-2-chloro-2-fluoroethenyl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(Z)-2-bromo-2-chloroethenyl]benzene: Contains both bromine and chlorine atoms, resulting in unique chemical behavior.
[(Z)-2-iodo-2-fluoroethenyl]benzene:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H6BrF |
|---|---|
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
[(Z)-2-bromo-2-fluoroethenyl]benzene |
InChI |
InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clave InChI |
SWQFIDOJLLCOEV-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/F)\Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


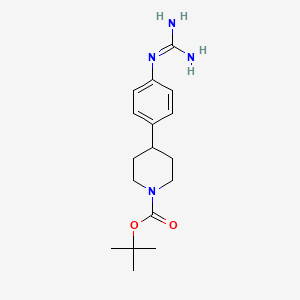
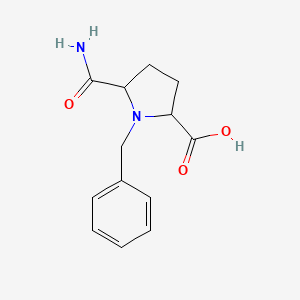
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
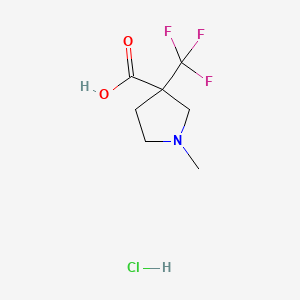
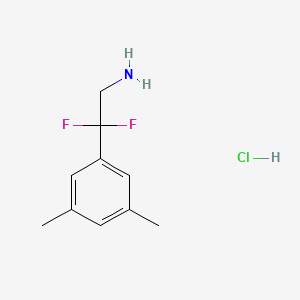
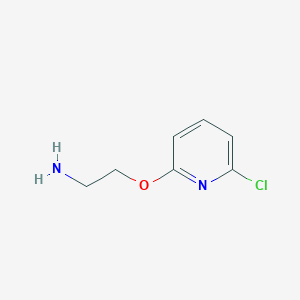
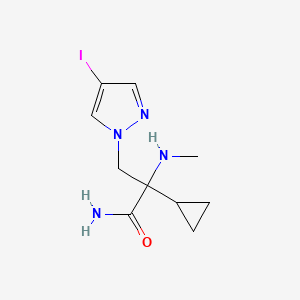
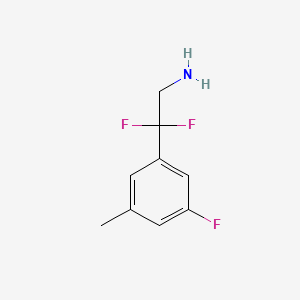
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)

